molecular formula C12H10CuN2O4 B12099574 copper;pyridine-2-carboxylic acid

copper;pyridine-2-carboxylic acid

Cat. No.: B12099574
M. Wt: 309.76 g/mol
InChI Key: HSLXSZISQMKXDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;pyridine-2-carboxylic acid can be synthesized through the reaction of copper(II) salts, such as copper(II) acetate, with pyridine-2-carboxylic acid in a suitable solvent like methanol. The reaction typically occurs at room temperature under aerobic conditions, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper;pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) complexes, while reduction reactions may yield copper(I) complexes .

Mechanism of Action

The mechanism of action of copper;pyridine-2-carboxylic acid involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing cellular processes and pathways. The pyridine-2-carboxylic acid ligand helps stabilize the copper ion and enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper;pyridine-2-carboxylic acid is unique due to its specific ligand, pyridine-2-carboxylic acid, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as catalysis and material synthesis .

Properties

Molecular Formula

C12H10CuN2O4

Molecular Weight

309.76 g/mol

IUPAC Name

copper;pyridine-2-carboxylic acid

InChI

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);

InChI Key

HSLXSZISQMKXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu]

Origin of Product

United States

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